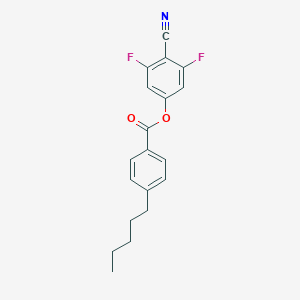

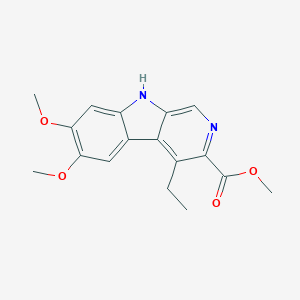

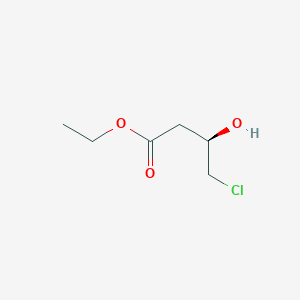

![molecular formula C8H15NO3 B051182 Methyl [2-(3-buten-1-yloxy)ethyl]carbamate CAS No. 125183-29-1](/img/structure/B51182.png)

Methyl [2-(3-buten-1-yloxy)ethyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl [2-(3-buten-1-yloxy)ethyl]carbamate, also known as MBOC, is a carbamate derivative that has garnered significant attention in the scientific community due to its potential applications in various fields. MBOC is synthesized through a multi-step process and has been utilized in scientific research for its unique properties.

Wirkmechanismus

Methyl [2-(3-buten-1-yloxy)ethyl]carbamate is a carbamate derivative that inhibits the activity of acetylcholinesterase (AChE) by forming a stable covalent bond with the enzyme. AChE is an important enzyme that plays a crucial role in the transmission of nerve impulses. Inhibition of AChE by Methyl [2-(3-buten-1-yloxy)ethyl]carbamate leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This mechanism of action is similar to that of other carbamate pesticides.

Biochemische Und Physiologische Effekte

Methyl [2-(3-buten-1-yloxy)ethyl]carbamate has been shown to have significant biochemical and physiological effects, particularly on the nervous system. Inhibition of AChE by Methyl [2-(3-buten-1-yloxy)ethyl]carbamate can lead to a range of symptoms, including muscle weakness, respiratory distress, and convulsions. Methyl [2-(3-buten-1-yloxy)ethyl]carbamate has also been shown to have teratogenic effects in animal studies, indicating potential risks to human health.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl [2-(3-buten-1-yloxy)ethyl]carbamate has several advantages for use in lab experiments, including its stability, ease of synthesis, and unique properties. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.

Zukünftige Richtungen

There are several future directions for research on Methyl [2-(3-buten-1-yloxy)ethyl]carbamate, including its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further investigation into the mechanism of action of Methyl [2-(3-buten-1-yloxy)ethyl]carbamate and its effects on the nervous system could provide valuable insights into the development of new pesticides and other chemical agents. Finally, research into the environmental impact of Methyl [2-(3-buten-1-yloxy)ethyl]carbamate and its potential for bioaccumulation and persistence in ecosystems could inform regulatory decisions regarding its use.

Synthesemethoden

Methyl [2-(3-buten-1-yloxy)ethyl]carbamate is synthesized through a multi-step process starting from 3-hydroxypropyl chloroformate and 3-buten-1-ol. The process involves the reaction of 3-hydroxypropyl chloroformate with 3-buten-1-ol in the presence of a base to form the intermediate, 2-(3-buten-1-yloxy)ethyl chloroformate. The intermediate is then reacted with methylamine to form Methyl [2-(3-buten-1-yloxy)ethyl]carbamate. The synthesis process is detailed and requires careful attention to ensure purity of the final product.

Wissenschaftliche Forschungsanwendungen

Methyl [2-(3-buten-1-yloxy)ethyl]carbamate has been utilized in various scientific research applications, including as a reagent for the determination of amino acids and peptides, as a derivatizing agent for the analysis of alcohols and amines, and as a cross-linking agent for the preparation of polyurethane foams. Methyl [2-(3-buten-1-yloxy)ethyl]carbamate has also been used as a substrate for the study of enzyme kinetics and as a model compound for the investigation of the mechanism of action of carbamate pesticides.

Eigenschaften

CAS-Nummer |

125183-29-1 |

|---|---|

Produktname |

Methyl [2-(3-buten-1-yloxy)ethyl]carbamate |

Molekularformel |

C8H15NO3 |

Molekulargewicht |

173.21 g/mol |

IUPAC-Name |

methyl N-(2-but-3-enoxyethyl)carbamate |

InChI |

InChI=1S/C8H15NO3/c1-3-4-6-12-7-5-9-8(10)11-2/h3H,1,4-7H2,2H3,(H,9,10) |

InChI-Schlüssel |

UTBUUHZLUIHHMJ-UHFFFAOYSA-N |

SMILES |

COC(=O)NCCOCCC=C |

Kanonische SMILES |

COC(=O)NCCOCCC=C |

Synonyme |

Carbamic acid, [2-(3-butenyloxy)ethyl]-, methyl ester (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

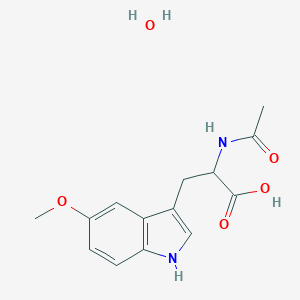

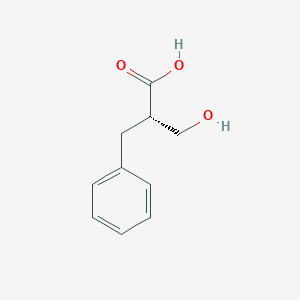

![[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium](/img/structure/B51118.png)

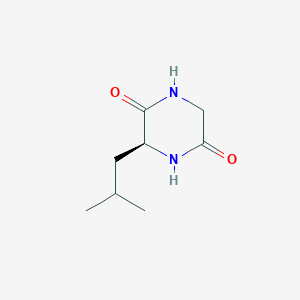

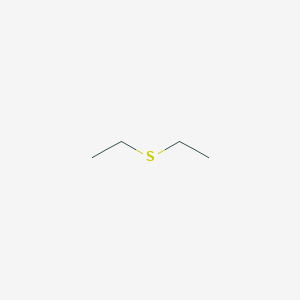

![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)